molecular formula C18H14ClN3O B4656819 1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4656819
M. Wt: 323.8 g/mol
InChI Key: NNHOSCYZSRFWPR-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, along with a chlorobenzyl and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then fused with a pyrimidine ring. The chlorobenzyl group is introduced through a nucleophilic substitution reaction, and the methyl group is added via alkylation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives with different biological activities .

Scientific Research Applications

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
  • 1-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
  • 1-(3-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Uniqueness

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to the specific positioning of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-12-9-17(23)22-16-8-3-2-7-15(16)20-18(22)21(12)11-13-5-4-6-14(19)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOSCYZSRFWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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